molecular formula C17H17NO2 B13990605 N-(4-Benzylphenyl)-3-oxobutanamidato CAS No. 21684-04-8

N-(4-Benzylphenyl)-3-oxobutanamidato

Katalognummer: B13990605
CAS-Nummer: 21684-04-8
Molekulargewicht: 267.32 g/mol
InChI-Schlüssel: NPTLQLNHCVGQJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Benzylphenyl)-3-oxobutanamidato is an organic compound that belongs to the class of amides It features a benzyl group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzylphenyl)-3-oxobutanamidato typically involves the reaction of 4-benzylphenylamine with 3-oxobutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Benzylphenyl)-3-oxobutanamidato can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Wissenschaftliche Forschungsanwendungen

N-(4-Benzylphenyl)-3-oxobutanamidato has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Benzylphenyl)-3-oxobutanamidato depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzyl and oxobutanamide moieties can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

    N-(4-Benzylphenyl)-3-oxobutanamide: Similar structure but lacks the amidato group.

    N-(4-Benzylphenyl)-3-oxobutanal: Contains an aldehyde group instead of an amide.

    N-(4-Benzylphenyl)-3-oxobutanol: Contains an alcohol group instead of an amide.

Uniqueness: N-(4-Benzylphenyl)-3-oxobutanamidato is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzyl and oxobutanamide moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

21684-04-8

Molekularformel

C17H17NO2

Molekulargewicht

267.32 g/mol

IUPAC-Name

N-(4-benzylphenyl)-3-oxobutanamide

InChI

InChI=1S/C17H17NO2/c1-13(19)11-17(20)18-16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)

InChI-Schlüssel

NPTLQLNHCVGQJX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.